molecular formula C12H7IN2 B8285652 5-Iodo-2-pyridin-2-ylbenzonitrile

5-Iodo-2-pyridin-2-ylbenzonitrile

Cat. No.: B8285652
M. Wt: 306.10 g/mol
InChI Key: IVYUKXFGYLQAQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Iodo-2-pyridin-2-ylbenzonitrile is a useful research compound. Its molecular formula is C12H7IN2 and its molecular weight is 306.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7IN2

Molecular Weight

306.10 g/mol

IUPAC Name

5-iodo-2-pyridin-2-ylbenzonitrile

InChI

InChI=1S/C12H7IN2/c13-10-4-5-11(9(7-10)8-14)12-3-1-2-6-15-12/h1-7H

InChI Key

IVYUKXFGYLQAQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)I)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dinitrogen tetroxide (2.2 equiv.) was added to a suspension of 5-amino-2-pyridin-2-ylbenzonitrile (0.85 mmol) in acetonitrile (8.5 mL) at −30° C. After 5 min, sodium iodide (1.28 mmol, 1.5 equiv.), and the mixture was stirred for 10 minutes. Water (10 mL) was added and the reaction was allowed to warm to room temperature over 30 min. The product was extracted with methylene chloride and the extracts were washed with saturated sodium thiosulfate solution and brine, dried over sodium sulfate and concentrated. The resulting residue was passed through a silica gel plug, rinsing with 2% methanol in methylene chloride to provide 5-iodo-2-pyridin-2-ylbenzonitrile, which was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.85 mmol
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
solvent
Reaction Step One
Quantity
1.28 mmol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

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